molecular formula C19H19ClN2O2 B2720614 2-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941918-56-5

2-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2720614
CAS RN: 941918-56-5
M. Wt: 342.82
InChI Key: FXSLAPBROUBROE-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly referred to as "compound X" in the scientific literature. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different areas.

Scientific Research Applications

Antithrombotic Activity

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide: has been investigated as an antithrombotic agent. Specifically, it acts as an oral, direct inhibitor of Factor Xa (FXa) – a key enzyme involved in blood clot formation. The compound, also known as BAY 59-7939 , exhibits excellent in vivo antithrombotic activity . Researchers have identified its binding mode with human FXa, clarifying the stringent requirements for high affinity. Clinical development of this compound aims to prevent and treat thromboembolic diseases.

Imidazole Derivatives

Imidazole-containing compounds have diverse applications, including pharmaceuticals, agrochemicals, and materials science. 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide falls into this category. Researchers have explored its synthesis and therapeutic potential, particularly in the context of imidazole-based drug discovery .

Antibacterial Activity

The presence of aromatic rings and amide functionality in the compound may contribute to antibacterial properties. Researchers have examined its effects against various bacterial strains, shedding light on its potential as an antimicrobial agent .

Molecular Dynamics Simulations

Computational studies, such as molecular dynamics simulations, can provide insights into the compound’s behavior at the atomic level. Researchers have explored its interactions with coagulation factors, including Factor IXa, to understand its selectivity and binding mechanisms .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .

Mode of Action

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits free, prothrombinase, and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide affects the coagulation cascade, a series of biochemical pathways involved in blood clotting . The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects result in antithrombotic efficacy, as demonstrated in pre-clinical studies .

properties

IUPAC Name

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-12-14(21-19(24)15-6-2-3-7-16(15)20)9-10-17(13)22-11-5-4-8-18(22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSLAPBROUBROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

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